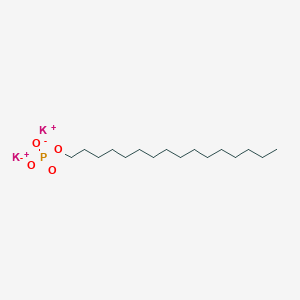
Dipotassium hexadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium hexadecyl phosphate is a chemical compound that belongs to the group of phospholipids. It is commonly used in scientific research for its unique properties, including its ability to form stable lipid bilayers.
Wirkmechanismus
Dipotassium hexadecyl phosphate functions by forming stable lipid bilayers in aqueous solutions. These lipid bilayers can then interact with other molecules, including drugs and proteins. The unique properties of dipotassium hexadecyl phosphate make it an important tool for studying the properties of cell membranes and their interactions with other molecules.
Biochemische Und Physiologische Effekte
Dipotassium hexadecyl phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the stability of liposomes, which can improve drug delivery systems. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dipotassium hexadecyl phosphate is its ability to form stable lipid bilayers. This makes it an important tool for studying the properties of cell membranes and their interactions with other molecules. However, dipotassium hexadecyl phosphate can be difficult to work with, as it is highly insoluble in water and can form aggregates in solution.
Zukünftige Richtungen
There are a number of future directions for research on dipotassium hexadecyl phosphate. One area of research is the development of new drug delivery systems using dipotassium hexadecyl phosphate. Another area of research is the study of the interactions between dipotassium hexadecyl phosphate and other molecules, including proteins and DNA. Additionally, there is potential for the use of dipotassium hexadecyl phosphate in the development of new materials for use in nanotechnology and other fields.
Synthesemethoden
Dipotassium hexadecyl phosphate can be synthesized through the reaction of hexadecyl alcohol with phosphorus oxychloride. The resulting product is then treated with potassium hydroxide to form dipotassium hexadecyl phosphate. This synthesis method results in a high yield of pure product and is commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
Dipotassium hexadecyl phosphate is commonly used in scientific research due to its ability to form stable lipid bilayers. These lipid bilayers are important for studying the properties of cell membranes and their interactions with other molecules. Dipotassium hexadecyl phosphate is also used in drug delivery systems, as it can encapsulate drugs and protect them from degradation.
Eigenschaften
CAS-Nummer |
19045-75-1 |
|---|---|
Produktname |
Dipotassium hexadecyl phosphate |
Molekularformel |
C16H33K2O4P |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
dipotassium;hexadecyl phosphate |
InChI |
InChI=1S/C16H35O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;;/h2-16H2,1H3,(H2,17,18,19);;/q;2*+1/p-2 |
InChI-Schlüssel |
CNXJITYCNQNTBD-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Andere CAS-Nummern |
84861-79-0 19045-75-1 |
Piktogramme |
Corrosive |
Synonyme |
cetylphosphate potassium salt potassium cetyl phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Naphtho[8,1,2-hij]hexaphene](/img/structure/B93626.png)
![7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole](/img/structure/B93628.png)

![4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium chloride](/img/structure/B93633.png)

![4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B93636.png)

